![molecular formula C24H21ClN2O3S B2828839 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(p-tolyl)quinolin-4-amine CAS No. 895640-65-0](/img/structure/B2828839.png)
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(p-tolyl)quinolin-4-amine
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Overview
Description
The compound “3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(p-tolyl)quinolin-4-amine” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are widely used in medicinal chemistry due to their pharmacological properties .
Molecular Structure Analysis
The compound contains a quinoline core, which is a bicyclic system with a benzene ring fused to a pyridine ring. It also has a sulfonyl group attached to a chlorophenyl group, an ethoxy group, and a p-tolyl group attached as a substituent on the nitrogen of the quinoline .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions would depend on the conditions and reagents used.Scientific Research Applications
Synthesis and Anticancer Activity
A series of novel amide derivatives, including compounds structurally related to 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(p-tolyl)quinolin-4-amine, were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Compound 4j, for instance, exhibited promising cytotoxic activity against liver, breast, and colon carcinoma cell lines, indicating the potential of these derivatives in cancer cell proliferation intervention (Şeyma Cankara Pirol et al., 2014).
Antibacterial Applications
Research on quinoxaline sulfonamides, closely related to the specified compound, has revealed their effective synthesis and evaluation for antibacterial activities. These studies found significant antibacterial effects against Staphylococcus spp. and Escherichia coli, showcasing the potential of such compounds in the development of new antibacterial agents (S. Alavi et al., 2017).
Antioxidant Properties
Selenium-containing quinolines, akin to this compound, were synthesized and assessed for their antioxidant activities. These compounds demonstrated significant antioxidant potential in various in vitro assays, suggesting their usefulness as antioxidant agents in medicinal chemistry (B. Bocchini et al., 2020).
Molecular Docking and Cancer Inhibition
A study on the title compound's crystal structure and theoretical investigations highlighted its potential as a new cancer inhibitor. Molecular docking studies suggested that such sulfonamide compounds could serve as effective agents against cancer, emphasizing the importance of further pharmacokinetic and toxicological studies to confirm their safety and efficacy (R. Kamaraj et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(4-methylphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-3-30-19-10-13-22-21(14-19)24(27-18-8-4-16(2)5-9-18)23(15-26-22)31(28,29)20-11-6-17(25)7-12-20/h4-15H,3H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWFBSOICRHVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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